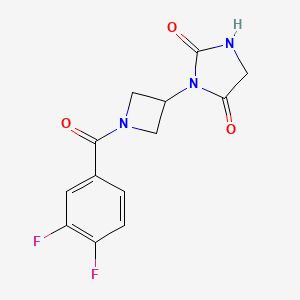

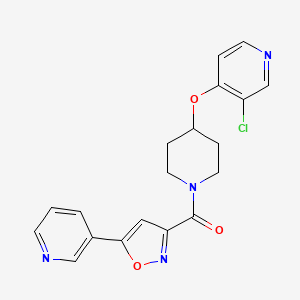

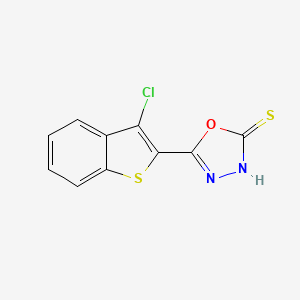

3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as AZD-1775, is a potent inhibitor of the Wee1 kinase. This compound has been extensively studied for its potential in cancer treatment, particularly in combination with DNA-damaging agents such as chemotherapy and radiation therapy.

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

Synthesis of Biotin Intermediates : A practical synthesis approach was developed for an important intermediate in the synthesis of biotin, showcasing the versatility of azetidinone and imidazolidine dione derivatives in pharmaceutical synthesis. This method leverages acid-catalyzed ring opening of azetidin-2-one, followed by a series of conversions leading to cyclic urea and chloromethylene compounds, highlighting the chemical flexibility and potential for creating complex molecules (Kale et al., 2007).

Anticancer Properties : Derivatives of imidazolidine, such as those with spirohydantoin structures, have been examined for their potential as cancer therapeutic agents. Notably, two novel spirohydantoin compounds demonstrated cytotoxic effects on various human leukemic cell lines, suggesting their utility in leukemia therapy. These findings point to the broader implications of these compounds in cancer treatment, highlighting their role in apoptosis induction and potential for therapeutic application (Kavitha et al., 2009).

N-Heterocyclic Carbene Precursors : Research into N-heterocyclic carbenes (NHCs) with increased π-acceptor character revealed the synthesis of imidazolidine-4,5-diones with N-fluorophenyl substituents. These compounds serve as formal adducts of NHCs with hydrogen chloride, demonstrating potential for further chemical transformations and applications in organic synthesis (Hobbs et al., 2010).

Potential Anticancer Agents : Novel N-benzyl aplysinopsin analogs, including imidazolidin-2,4-diones, have been synthesized and evaluated for in vitro cytotoxicity against a panel of human tumor cell lines. Certain compounds within this series displayed potent growth inhibition, indicating their promise as lead compounds for antitumor agents and emphasizing the therapeutic potential of imidazolidine derivatives (Penthala et al., 2011).

Applications in Supramolecular Chemistry : Glycolurils and their analogues, including imidazolidine derivatives, have found widespread applications in various scientific and technological fields, from pharmacology to explosives and gelators. Their synthesis and functional versatility underscore their importance in supramolecular chemistry, serving as building blocks for complex molecular architectures (Kravchenko et al., 2018).

properties

IUPAC Name |

3-[1-(3,4-difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N3O3/c14-9-2-1-7(3-10(9)15)12(20)17-5-8(6-17)18-11(19)4-16-13(18)21/h1-3,8H,4-6H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLODFGWPURSGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(3,4-Difluorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)

![2-Methyl-4-[4-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2546501.png)

![2-{[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2546503.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(pyridin-4-yl)ethyl)acetamide](/img/structure/B2546504.png)

![1-(2,3-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2546516.png)